potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate
Description
This compound features a complex heterocyclic core (7-azatricyclo[9.4.0.03,8]pentadeca-heptaene) substituted with a 1-methylpyrazole moiety and a sulfamoyl group linked via a 1,4-dioxane-methyl bridge. The potassium counterion and hydrate form suggest enhanced aqueous solubility, a critical factor for bioavailability.
Properties
Molecular Formula |
C24H26KN5O6S |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate |
InChI |
InChI=1S/C24H25N5O5S.K.H2O/c1-28-8-7-22(26-28)17-11-21-23(25-13-17)6-4-16-3-5-18(12-20(16)24(21)30)27-35(31,32)29(2)14-19-15-33-9-10-34-19;;/h3-8,11-13,19H,9-10,14-15H2,1-2H3,(H,25,26,27,30);;1H2/q;+1;/p-1 |
InChI Key |
AERFUDHFFRLMOL-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC(=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)[N-]S(=O)(=O)N(C)CC5COCCO5)N=C2.O.[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the 1,4-dioxan-2-ylmethyl(methyl)sulfamoyl intermediate, followed by the introduction of the 5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Reactivity of the Sulfamoyl Group
The sulfamoyl group (R₂NSO₂⁻) is a key reactive site in this compound. Typical reactions include:
For example, in the presence of alkyl halides, the sulfamoyl group may undergo substitution to generate thioether derivatives, as observed in related sulfonamide systems .
Pyrazole Ring Functionalization
The 1-methylpyrazole substituent is susceptible to electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
While direct examples for this compound are scarce, analogous pyrazole systems demonstrate regioselective bromination under mild conditions (e.g., NBS in DMF) .
Potassium Ion Interactions
The potassium cation influences solubility and ionic reactivity:
| Interaction Type | Conditions | Outcome |
|---|---|---|
| Ion Exchange | Stronger acids (e.g., HCl) | Replacement of K⁺ with H⁺, forming the free sulfamoyl acid. |
| Coordination Solubility | Polar aprotic solvents (e.g., DMSO) | Enhanced solubility due to cation-solvent interactions. |
Tricyclic Core Reactivity
The tricyclic framework may undergo oxidation or ring-opening under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | Strong oxidizers (e.g., KMnO₄) | Cleavage of conjugated double bonds, forming diketones or carboxylic acids. |
| Acid/Base Catalyzed Rearrangement | High-temperature acidic media | Structural isomerization or ring contraction/expansion. |
Stability and Degradation Pathways
The compound’s stability is contingent on environmental factors:
| Factor | Effect |
|---|---|
| pH Sensitivity | Degrades in strongly acidic/basic conditions via sulfamoyl hydrolysis. |
| Thermal Decomposition | Above 150°C, decomposition to release SO₂ and fragmented aromatic byproducts. |
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide/Sulfamoyl-Containing Derivatives
Compounds with sulfonamide/sulfamoyl groups, such as {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e/6f) (), share sulfonyl-based pharmacophores. These groups are known to enhance binding affinity to targets like proton pumps or kinases via hydrogen bonding and electrostatic interactions. Compared to the target compound, 6e/6f lack the tricyclic core but exhibit similar sulfonyl-driven bioactivity, suggesting the target’s sulfamoyl group may play a key role in target engagement .
Heterocyclic Core Analogues
Pyrazolo-pyrimidinones like Fondenafil () and Hydroxy Acetildenafil feature fused heterocycles but lack the 7-azatricyclo framework. Their bioactivity as phosphodiesterase (PDE) inhibitors correlates with aromatic stacking and hydrogen-bonding capabilities.
Potassium vs. Sodium Salts
The potassium counterion in the target compound contrasts with sodium salts like 6e/6f (). Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which could improve oral absorption or formulation stability. This distinction is critical for pharmacokinetic optimization .
Bioactivity and Structure-Activity Relationships (SAR)
Sulfamoyl Group Impact
The sulfamoyl group (-SO₂-NR₂) is a hallmark of protease inhibitors and kinase modulators. SAR studies () indicate that minor modifications to the sulfamoyl substituents (e.g., methyl vs. aryl groups) can drastically alter potency or off-target effects .
Tricyclic Core vs. Bicyclic Systems
The 7-azatricyclo framework provides rigidity and planar geometry, enabling stronger π-π interactions compared to bicyclic systems in compounds like Gendenafil (). Computational models () predict that this core may increase binding entropy by reducing conformational flexibility, a hypothesis supported by enhanced PDE inhibition in tricyclic vs. bicyclic analogs .
Computational Similarity Analysis
Using Tanimoto and Morgan fingerprint metrics (), the target compound shows moderate similarity (Tanimoto >0.6) to sulfonamide-based PDE inhibitors like Homo Sildenafil (). Key shared features include the sulfamoyl group and pyrazole ring. However, low Dice scores (<0.5) for the tricyclic core highlight its structural uniqueness, suggesting novel target pathways .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Similarity Metrics
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. Fondenafil | 0.65 | 0.48 |
| Target vs. 6e | 0.58 | 0.41 |
Biological Activity
The compound potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes current research findings on its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound indicates the presence of a sulfamoyl group and a complex bicyclic framework that may contribute to its biological activity. The incorporation of a potassium ion may enhance solubility and bioavailability.
Research has shown that compounds with sulfamoyl moieties often exhibit inhibitory effects on various enzymes and pathways:
- Arginase Inhibition : Sulfamides have been studied for their role as arginase inhibitors. For instance, derivatives with sulfamido groups demonstrated potent inhibition of human arginase 1 (IC50 values in the low nanomolar range) . This suggests that the compound may similarly affect arginase activity.
- Antiviral Activity : The structural components of the compound may also confer antiviral properties. Studies on related compounds have shown promising results against viral replication mechanisms .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates that they may exhibit low clearance rates and prolonged half-lives, which are favorable for therapeutic use .
| Parameter | Value (Example Compound) |
|---|---|
| Clearance (mL/min/kg) | 4.2 |
| Half-life (h) | 32.71 |
| Volume of Distribution (L/kg) | 3.04 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Sulfamides as Anticancer Agents : A study highlighted the efficacy of sulfamide derivatives in inhibiting tumor growth in xenograft models by targeting specific kinases involved in cancer progression .
- Inflammation Models : Research involving sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide demonstrated significant anti-inflammatory effects in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
